molecular formula C16H18N2O4 B11670142 N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide

N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B11670142
M. Wt: 302.32 g/mol
InChI Key: PGWSKUBCRCELJR-LICLKQGHSA-N
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Description

N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, typically formed by the condensation of an aldehyde or ketone with a primary amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 4-ethoxy-3-methoxybenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic reagents such as halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules to exert its effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can inhibit certain enzymes or disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups can enhance its solubility and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C16H18N2O4/c1-4-21-14-6-5-12(9-15(14)20-3)10-17-18-16(19)13-7-8-22-11(13)2/h5-10H,4H2,1-3H3,(H,18,19)/b17-10+

InChI Key

PGWSKUBCRCELJR-LICLKQGHSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(OC=C2)C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)C2=C(OC=C2)C)OC

Origin of Product

United States

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